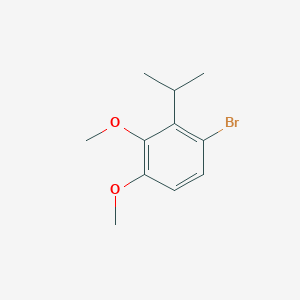

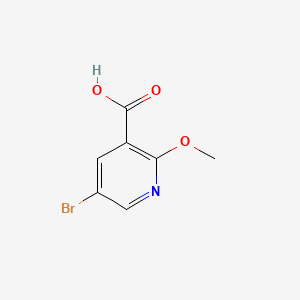

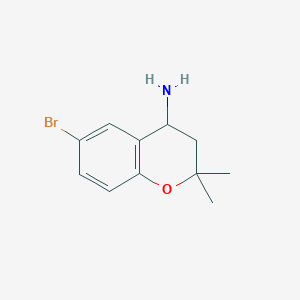

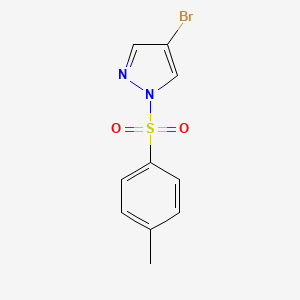

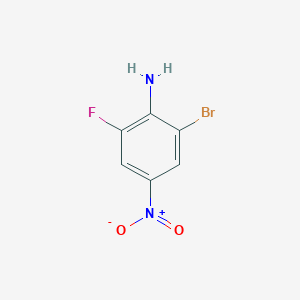

6-Bromo-2,2-dimethylchroman-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of brominated compounds is a common theme in the provided papers. For instance, the synthesis of photochromic brominated biindenylidenediones is described, where bromine atoms are introduced into the methyl group on the benzene rings, affecting the properties of the compounds significantly . Another paper discusses the synthesis of a brominated bicyclo octan-amine, which shows potent inhibition of serotonin uptake into neurons . Additionally, the synthesis of an unsymmetrical amine tripod involving bromo and fluoro substituents is reported, which is used in FeCl2 complexes . These studies indicate that bromination is a key step in modifying the chemical properties and biological activities of these compounds.

Molecular Structure Analysis

The molecular structure of brominated compounds can significantly influence their properties. For example, the crystal structure of a dibrominated biindenylidenedione was analyzed, revealing a defective tightness in molecular arrangement compared to its precursor . In another study, the crystal structure of an FeCl2 complex with a brominated tripod ligand showed relatively long ligand-to-metal distances, indicating steric hindrance and asymmetry in the ligand . These findings suggest that the introduction of bromine atoms can lead to changes in molecular geometry and interactions.

Chemical Reactions Analysis

The reactivity of brominated compounds is explored in several papers. The bromination of unsaturated carboxylic acids using a dimethyl sulfoxide–trimethylsilyl bromide–amine system resulted in unusual bromolactonisation, demonstrating the potential of bromine to participate in complex chemical reactions . Another study investigated the kinetics and mechanism of the reaction between a bromomethyl dioxolone and a substituted piperazine, leading to the formation of a tertiary amine with antibacterial properties . These examples highlight the diverse chemical behaviors that brominated compounds can exhibit.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds are closely tied to their structure and synthesis. The photochromic and photomagnetic properties of synthesized brominated biindenylidenediones were investigated, showing that bromine substitution can considerably affect these properties . The study on the brominated bicyclo octan-amine inhibitor of serotonin uptake also noted that the bromo analogue had higher brain levels in rats, which accounted for its greater effectiveness in blocking serotonin depletion in vivo . These findings underscore the importance of bromine in modulating the physical and chemical properties of compounds for specific applications.

科学的研究の応用

-

Synthesis of Heterocyclic Compounds

- Field : Organic Chemistry

- Application : 6-Bromo-2,2-dimethylchroman-4-amine is used as an intermediate in the synthesis of heterocyclic compounds .

- Method : The compound is synthesized from bromo-benzene in a one-pot synthesis. The byproducts in the first two steps are used as the catalyst in the third step .

- Results : This approach is of low consumption and low pollution compared with the previous route .

-

Synthesis of Imidazopyridines

将来の方向性

特性

IUPAC Name |

6-bromo-2,2-dimethyl-3,4-dihydrochromen-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5,9H,6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXJLFYGCARIYEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C2=C(O1)C=CC(=C2)Br)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2,2-dimethylchroman-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)